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molecular formula C15H24N2O2 B104579 N,N-dipropyl-2-methyl-3-nitrophenylethanamine CAS No. 91374-23-1

N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Cat. No. B104579
M. Wt: 264.36 g/mol
InChI Key: YTNVHUSMDIAWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619095B2

Procedure details

2-Methyl-3-nitro-N,N-Di-n-propyl phenyl ethyl ammonium oxalate (100 g) is added to solution of Sodium hydroxide (2000 ml 1.4%) and stir until the clear solution is obtained. Further, ethyl acetate (500 ml) is added and organic layer separated out, washed with brine solution and dried over Sodium sulphate (20 gm). Ethyl acetate is distilled out under vacuum at 50-60° C. to get residue of 2-Methyl-3-nitro-N,N-di-n-propyl phenyl ethyl amine as a free base (70-72 g)
Name
2-Methyl-3-nitro-N,N-Di-n-propyl phenyl ethyl ammonium oxalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C([O-])=O.[CH3:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:9]=1[N+](CC)(CCC)CCC.[CH3:26][C:27]1C([N+]([O-])=O)=CC=C[C:28]=1[N+:36](CC)([CH2:40][CH2:41]C)[CH2:37][CH2:38][CH3:39].[OH-].[Na+]>C(OCC)(=O)C>[CH3:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:41][CH2:40][N:36]([CH2:37][CH2:38][CH3:39])[CH2:28][CH2:27][CH3:26] |f:0.1.2,3.4|

Inputs

Step One
Name
2-Methyl-3-nitro-N,N-Di-n-propyl phenyl ethyl ammonium oxalate
Quantity
100 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].CC1=C(C=CC=C1[N+](=O)[O-])[N+](CCC)(CCC)CC.CC1=C(C=CC=C1[N+](=O)[O-])[N+](CCC)(CCC)CC
Name
Quantity
2000 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir until the clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
organic layer separated out
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Sodium sulphate (20 gm)
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate is distilled out under vacuum at 50-60° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CCN(CCC)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 71 (± 1) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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